

# An In-depth Technical Guide to 1-Phenyloxindole: Molecular Structure, Properties, and Synthesis

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Compound of Interest		
Compound Name:	1-Phenyloxindole	
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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of **1-phenyloxindole**, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. It covers its fundamental molecular characteristics, spectroscopic data, synthesis protocols, and potential applications.

### **Molecular Structure and Chemical Identity**

**1-Phenyloxindole** is a derivative of oxindole, featuring a phenyl group substituted at the nitrogen atom of the indole core. The structural framework consists of a bicyclic system where a benzene ring is fused to a five-membered lactam ring.[1] This combination of an indole scaffold with a phenyl substituent imparts unique chemical properties and biological activities. [1]

The molecule is composed of fourteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.[1] Its structure combines both aromatic and aliphatic components. [1]



Identifier	Value	Reference
IUPAC Name	1-phenyl-1,3-dihydro-2H-indol- 2-one	[1][2][3]
Synonyms	N-phenyloxindole, 1- phenylindolin-2-one, 1-phenyl- 3H-indol-2-one	[1][2]
CAS Number	3335-98-6	[1][2][4]
Molecular Formula	C14H11NO	[1][4][5]
SMILES	C1C2=CC=CC=C2N(C1=O)C3 =CC=CC=C3	[1][2]
InChI Key	OWPNVXATCSXTBK- UHFFFAOYSA-N	[1][2]

## **Physicochemical and Spectroscopic Data**

**1-Phenyloxindole** typically appears as a white to light yellow crystalline powder.[5] Its key physicochemical and spectroscopic properties are summarized below.

Table 2.1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	209.24 g/mol	[1][2][4]
Melting Point	120 - 126 °C	[5]
Appearance	White to light yellow crystalline powder	[5]

| Solubility | Sparingly soluble in water |[6] |

Table 2.2: Spectroscopic Data



Spectroscopic Technique	Key Characteristics	Reference
<sup>1</sup> H NMR	Aromatic protons: ~7.0-7.5 ppm (multiplets); Methylene protons (C3-H <sub>2</sub> ): ~3.5-4.0 ppm (singlet)	[1]
<sup>13</sup> C NMR	Carbonyl carbon (C=O): ~170- 180 ppm; Aromatic carbons: ~110-140 ppm	[1]

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 209 |[1] |

### **Experimental Protocols**

#### 3.1. Synthesis of **1-Phenyloxindole** via Ullmann Condensation

This protocol is a generalized method based on the Ullmann condensation reaction, a common approach for N-arylation. A specific example involves the reaction of indole with bromobenzene.[7][8]

Objective: To synthesize **1-phenyloxindole** from indole and an aryl halide.

#### Materials:

- Indole
- Bromobenzene (can also serve as the solvent)[7][8]
- Cuprous chloride (CuCl) or other copper-based catalyst[8]
- Potassium hydroxide (KOH) or other suitable base[8]
- L-Proline (as an additive)[8]
- Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
- Deionized water



#### Procedure:

- To a four-necked flask equipped with a stirrer and reflux condenser, add indole and an excess of bromobenzene.[7][8]
- Begin stirring the mixture and heat it to reflux, typically at a temperature of 150-160 °C.[7][8]
- Add the catalyst (e.g., cuprous chloride), a base (e.g., potassium hydroxide), and an additive like L-proline to the reaction mixture.[8]
- Maintain the reflux for 8-12 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[8]
- Once the indole has been consumed, allow the mixture to cool slightly.
- Filter the mixture to recover the copper catalyst, which can be washed, dried, and reused.[8]
- Wash the organic filtrate with water to remove the base and other water-soluble impurities.
- Perform a solvent extraction using an appropriate organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
- Purify the crude 1-phenyloxindole using column chromatography or recrystallization to obtain a pure solid.

#### 3.2. Characterization Protocol

Objective: To confirm the identity and purity of the synthesized **1-phenyloxindole**.

#### Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl<sub>3</sub>).
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.



- Confirm the presence of characteristic peaks: a singlet for the methylene protons around 3.5-4.0 ppm and complex multiplets in the aromatic region (7.0-7.5 ppm) for the <sup>1</sup>H spectrum.[1] For the <sup>13</sup>C spectrum, verify the carbonyl peak around 170-180 ppm.[1]
- Mass Spectrometry (MS):
  - Analyze a sample of the product using an appropriate mass spectrometry technique (e.g., ESI, GC-MS).
  - Confirm the presence of the molecular ion peak at an m/z ratio of approximately 209, corresponding to the molecular weight of 1-phenyloxindole.[1]
- Melting Point Analysis:
  - Determine the melting point of the purified product.
  - Compare the observed melting point range with the literature value (120-126 °C) to assess purity.[5]

### **Core Applications and Biological Significance**

- **1-Phenyloxindole** and its derivatives are recognized for their diverse applications in both medicinal chemistry and materials science.
- Pharmaceutical Development: The oxindole scaffold is a "privileged structure" in drug discovery. 1-Phenyloxindole serves as a crucial building block for synthesizing molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[1] Derivatives have been investigated for their cytotoxicity against various cancer cell lines and their effectiveness against bacterial strains.[1] It is also a key intermediate in the development of drugs targeting neurological disorders.[5]
- Materials Science: Due to its thermal stability and semiconducting properties, 1phenyloxindole derivatives have been explored for use in organic electronics, such as in
  the development of organic field-effect transistors (OFETs).[1] It can also be used as a
  monomer for the synthesis of novel functional polymers.[1]

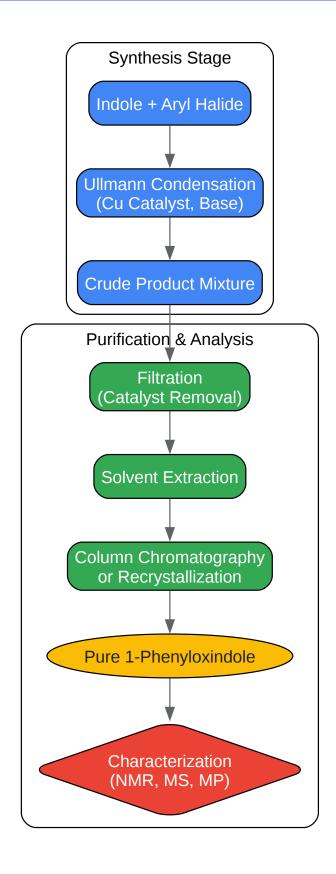


• Chemical Research: It is widely used as an intermediate or a scaffold for the synthesis of more complex organic molecules and natural products.[1][5]

### **Visualized Synthesis Workflow**

The following diagram illustrates a generalized workflow for the synthesis and purification of **1-phenyloxindole**.





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